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Compound of Interest

Compound Name: 4-Phenylisoxazol-3(2H)-one

Cat. No.: B15206650

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-
Phenylisoxazol-3(2H)-one. Due to the limited availability of direct experimental spectra for this
specific compound in publicly accessible literature, this document presents a predictive
spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including
predicted chemical shifts, absorption frequencies, and fragmentation patterns, serves as a
valuable reference for the identification and characterization of 4-Phenylisoxazol-3(2H)-one in
a laboratory setting. Detailed, generalized experimental protocols for acquiring such
spectroscopic data are also provided.

Introduction

4-Phenylisoxazol-3(2H)-one is a heterocyclic organic compound belonging to the isoxazolone
family. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities. A thorough understanding of the spectroscopic
properties of such compounds is fundamental for their synthesis, purification, and structural
elucidation. This guide aims to provide a comprehensive, albeit predictive, spectroscopic
datasheet for 4-Phenylisoxazol-3(2H)-one to aid researchers in its study.
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Phenylisoxazol-3(2H)-
one. These predictions are derived from the analysis of structurally similar compounds and
established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 4-Phenylisoxazol-3(2H)-one

Chemical Shift

Multiplicity Integration Assignment Notes
(3, ppm)

The broadness is
due to proton
~10.0-12.0 Singlet (broad) 1H N-H exchange and
hydrogen
bonding.

. Protons of the
~7.30 - 7.50 Multiplet 5H Ar-H ]
phenyl ring.

The chemical

shift is influenced
~4.50 - 5.00 Singlet 1H C4-H by the adjacent

phenyl and

carbonyl groups.

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectral Data for 4-Phenylisoxazol-3(2H)-one
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Chemical Shift (6, ppm) Assignment Notes
Carbonyl carbon of the
~170 - 175 C=0 (C3) , _
isoxazolone ring.
Imine-like carbon in the
~155 - 160 C=N (C5) _ _
isoxazole ring.
Phenyl carbon attached to the
~130 - 135 Ar-C (Quaternary) ) )
isoxazole ring.
~128 - 130 Ar-CH Phenyl carbons.
~125-128 Ar-CH Phenyl carbons.
~120 - 125 Ar-CH Phenyl carbons.
~80 -85 C4 Methine carbon at position 4.

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Phenylisoxazol-3(2H)-one

Wavenumber (cm~?) Intensity Assignment

~3200 - 3000 Broad, Medium N-H stretch

~3100 - 3000 Medium Aromatic C-H stretch
~1720 - 1700 Strong C=0 stretch (lactam)
~1610 - 1580 Medium C=N stretch

~1500 - 1400 Medium to Strong Aromatic C=C stretch
. Strong C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
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Table 4: Predicted Key Fragmentation Patterns for 4-Phenylisoxazol-3(2H)-one (Electron

lonization)
miz Proposed Fragment Notes
161 [M]* Molecular ion peak.
Loss of carbon monoxide from
133 [M-COJ*
the carbonyl! group.
Benzoyl cation, a common
105 [CeHsCO]*
fragment for phenyl ketones.
Rearrangement and
104 [C7HeN]* fragmentation of the isoxazole
ring.
77 [CeHs]+ Phenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like 4-Phenylisoxazol-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-de, CDCIs) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Set the appropriate spectral width and acquisition time for both *H and 3C NMR

experiments.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15206650?utm_src=pdf-body
https://www.benchchem.com/product/b15206650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15206650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans
are sufficient.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans (e.g., 1024 or more) may be necessary due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference both
spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:

o Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Record a background spectrum of the empty ATR crystal.
o Data Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).

 Instrument Setup (Electron lonization - El):
o Use a mass spectrometer equipped with an EI source.
o Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.
o Set the ionization energy to 70 eV.
o Data Acquisition:
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational, predictive spectroscopic profile for 4-
Phenylisoxazol-3(2H)-one, a compound of interest in medicinal chemistry. The tabulated
NMR, IR, and MS data, although not derived from direct experimental measurement, offer a
robust starting point for researchers aiming to synthesize or identify this molecule. The included
experimental protocols provide a clear methodology for obtaining empirical data, which can
then be compared against the predictions laid out in this document for structural confirmation.
The successful characterization of 4-Phenylisoxazol-3(2H)-one and its analogs is a critical
step in the exploration of their potential therapeutic applications.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylisoxazol-3(2H)-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206650#spectroscopic-data-for-4-phenylisoxazol-
3-2h-one-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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